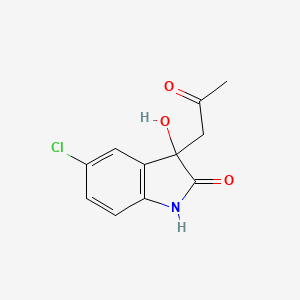

![molecular formula C12H13Cl3N2O B2890239 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 251097-19-5](/img/structure/B2890239.png)

2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

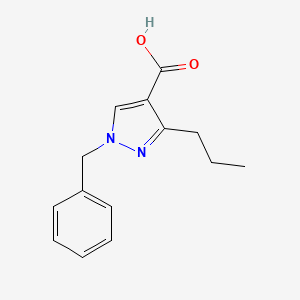

“2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trichloroacetamide group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a trichloroacetamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trichloroacetamide group is a functional group consisting of an acetamide backbone with three chlorine atoms attached to the same carbon .Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of acetamide derivatives, including those with pyrrolidinyl substituents, have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis activities. These compounds demonstrate the utility of acetamide frameworks in developing potential antimicrobial agents. The structural modification and incorporation of different substituents aim to enhance the biological activity and specificity of these compounds against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Radiosynthesis Applications

The chloroacetanilide and dichloroacetamide frameworks have been employed in the radiosynthesis of herbicides and safeners, indicating their importance in agricultural chemistry. These compounds require high specific activity for studying their metabolism and mode of action, showcasing the role of acetamide derivatives in developing radiolabeled compounds for environmental and biological research (Latli & Casida, 1995).

Nucleophilic Aromatic Substitution

Research on the rearrangement of halo-aminopyridines with acyl chlorides, including those related to acetamide structures, highlights the synthetic utility of these compounds in organic chemistry. The formation of pyridinyl α-substituted acetamide products through nucleophilic aromatic substitution illustrates the versatility of acetamide derivatives in synthesizing complex organic molecules (Getlik et al., 2013).

Opioid Receptor Agonists Development

The synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides have been explored for their potential as opioid kappa agonists. These studies involve structural modifications to enhance potency and selectivity for opioid receptors, demonstrating the acetamide derivatives' application in medicinal chemistry for developing new analgesics (Barlow et al., 1991).

Future Directions

The future directions for the research and development of “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” and similar compounds could involve further exploration of the pharmacophore space, optimization of the structure for specific biological activities, and investigation of the influence of steric factors on biological activity .

Mechanism of Action

Mode of Action

It is known that the pyrrolidine group in the compound confers liposolubility, which facilitates passage across the cell membrane .

Pharmacokinetics

The presence of the pyrrolidine group in the compound may enhance its liposolubility, potentially influencing its absorption and distribution within the body .

Properties

IUPAC Name |

2,2,2-trichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSITZTHWJZGCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)

![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)

![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)

![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)